N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine
Description
Properties
Molecular Formula |
C12H13N3S |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-cyclopropyl-5-phenyl-3,6-dihydro-1,3,4-thiadiazin-2-imine |
InChI |
InChI=1S/C12H13N3S/c1-2-4-9(5-3-1)11-8-16-12(15-14-11)13-10-6-7-10/h1-5,10H,6-8H2,(H,13,15) |
InChI Key |
TYKZJKITBFVWJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N=C2NN=C(CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine. The compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
Key Findings :
- The compound demonstrated a dose-dependent cytotoxic effect on MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
- Significant growth inhibition was observed in HCT116 and A549 cells with percent growth inhibitions (PGIs) of 70% and 65%, respectively .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated:
Study Overview :
- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
Results :
- The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored using in vitro models:
Research Insights :
- In LPS-stimulated macrophages, treatment with this compound resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to control groups .
Case Studies
Several case studies illustrate the diverse applications of N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amines:
| Study Focus | Objective | Key Findings | Year |
|---|---|---|---|
| Anticancer Activity Evaluation | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM; significant growth inhibition | 2023 |
| Antimicrobial Activity | Assess efficacy against bacteria | MIC = 32 µg/mL (Staphylococcus aureus); 64 µg/mL (E. coli) | 2024 |
| Inflammation Model Study | Investigate anti-inflammatory properties | TNF-alpha reduction by ~50% | 2025 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-cyclopropyl-5-phenyl-6H-1,3,4-thiadiazin-2-amine can be compared to other thiadiazin-2-amine derivatives, focusing on substituent effects, synthetic yields, and biological activity.
Structural Analogues and Substituent Effects
Preparation Methods
Reaction Mechanism and Intermediate Formation
The synthesis begins with the preparation of 4-cyclopropylthiosemicarbazide (Figure 1), which is synthesized by treating cyclopropylamine with carbon disulfide and hydrazine hydrate under basic conditions. This intermediate is critical for introducing the cyclopropyl group at the N-2 position of the thiadiazine ring.
Subsequent reaction with 2-bromo-1-phenylethanone in ethanol at room temperature facilitates cyclization. The α-halo ketone acts as an electrophilic partner, enabling nucleophilic attack by the thiosemicarbazide’s sulfur and terminal amine groups. The reaction proceeds via:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
-
Solvent selection : Ethanol is preferred for its ability to dissolve both reactants and stabilize ionic intermediates.
-
Molar ratio : A 1:1 ratio of thiosemicarbazide to α-halo ketone minimizes side products like disubstituted derivatives.
-
Temperature : Reactions conducted at 25–30°C prevent decomposition of the cyclopropyl group.
Table 1. Yields of this compound Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, 25°C, 2 hr | 78 | 98.5 |
| Methanol, 30°C, 3 hr | 65 | 95.2 |
| Acetonitrile, 40°C | 42 | 89.7 |
Post-Cyclization Functionalization Strategies
For substrates where direct cyclocondensation is challenging, post-cyclization modifications offer an alternative. Patent literature describes the use of cyclopropylamine as a nucleophile to functionalize preformed thiadiazine intermediates.
Nucleophilic Substitution of Halogenated Intermediates
A two-step approach involves:
-
Synthesis of 5-phenyl-2-bromo-6H-1,3,4-thiadiazine via cyclocondensation of unsubstituted thiosemicarbazide with 2-bromo-1-phenylethanone.
-
Displacement of the bromine atom using cyclopropylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
The substitution reaction proceeds via an SN2 mechanism , with yields dependent on the leaving group’s reactivity and steric hindrance.
Table 2. Substitution Efficiency with Different Amines
| Amine | Yield (%) | Reaction Time (hr) |
|---|---|---|
| Cyclopropylamine | 72 | 6 |
| Benzylamine | 68 | 8 |
| tert-Butylamine | 35 | 12 |
Alternative Pathways via Thiadiazole Intermediates
While less common, routes involving 1,3,4-thiadiazole intermediates have been explored. These methods, initially developed for five-membered rings, can be adapted for thiadiazines through ring-expansion reactions.
Ring Expansion Using Cyclopropyl Isocyanates
Treatment of 2-amino-5-phenyl-1,3,4-thiadiazole with cyclopropyl isocyanate in toluene at reflux induces ring expansion. The isocyanate reacts with the thiadiazole’s amine group, followed by rearrangement to form the six-membered thiadiazine.
Critical Factors :
-
Catalyst : Triethylamine accelerates the reaction by deprotonating intermediates.
-
Temperature : Reactions above 100°C favor complete conversion but risk decomposing the cyclopropyl moiety.
Spectroscopic Characterization and Validation
All synthetic routes require rigorous characterization to confirm structure and purity:
-
¹H NMR : The cyclopropyl group’s protons appear as a multiplet at δ 0.5–1.2 ppm, while the thiadiazine ring protons resonate as a singlet near δ 7.3–7.5 ppm (aromatic protons from the phenyl group).
-
IR Spectroscopy : Stretching vibrations at 3350 cm⁻¹ (N–H) and 1600 cm⁻¹ (C=N) confirm ring formation.
-
Mass Spectrometry : Molecular ion peaks at m/z 259 [M+H]⁺ align with the compound’s molecular formula (C₁₂H₁₃N₃S).
Industrial-Scale Production Considerations
For large-scale synthesis, challenges include:
Q & A
Q. What statistical approaches reconcile contradictory biological activity results in published studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols.
- Multivariate regression : Model bioactivity as a function of physicochemical descriptors (e.g., logD, PSA) to isolate confounding factors .
- Sensitivity analysis : Rank variables (e.g., incubation time, serum concentration) by impact on activity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
